molecular formula C14H18FN3 B1485223 (3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine CAS No. 2098113-90-5

(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine

Cat. No. B1485223
CAS RN: 2098113-90-5
M. Wt: 247.31 g/mol
InChI Key: HUTPCOLNPARWIQ-UHFFFAOYSA-N
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Description

The compound (3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine is a derivative of pyrazole, a class of organic compounds that have been widely used in the development of new pesticides due to their diverse structures and biological activities . Pyrazole derivatives have been shown to exhibit high selectivity and low toxicity .


Synthesis Analysis

The synthesis of pyrazole derivatives, including (3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine, often involves intermediate derivatization methods (IDMs) . The synthesized compounds are typically confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be modified to enhance its affinity for viral proteins, offering a pathway for the development of new antiviral drugs.

Anti-inflammatory and Analgesic Effects

Some indole derivatives have demonstrated significant anti-inflammatory and analgesic activities. They have been compared with established medications like indomethacin and celecoxib, indicating their potential as alternatives with possibly fewer side effects . Research into similar compounds could lead to the development of novel anti-inflammatory agents.

Anticancer Properties

The structural framework of indole is present in many natural compounds with known anticancer activities. By exploring the biological interactions of indole derivatives, researchers can synthesize new molecules that might inhibit cancer cell growth or enhance the efficacy of existing treatments .

Antimicrobial Effects

Indole derivatives have also been found to possess antimicrobial properties, which could be crucial in the fight against antibiotic-resistant bacteria. The compound could serve as a scaffold for creating new antimicrobial agents that target specific bacterial pathways .

Agricultural Chemicals

Indole derivatives like indole-3-acetic acid play a role as plant hormones. Analogous compounds could be synthesized to regulate plant growth, development, or stress responses, providing tools for agricultural biotechnology .

properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3/c1-16-8-4-5-12-9-17-18(10-12)11-13-6-2-3-7-14(13)15/h2-3,6-7,9-10,16H,4-5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTPCOLNPARWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CN(N=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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